

Safe handling and storage procedures for 3-Bromoisonicotinic acid

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Compound of Interest

Compound Name: 3-Bromoisonicotinic acid

Cat. No.: B086055

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Application Notes and Protocols for 3-Bromoisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the safe handling, storage, and potential applications of **3-Bromoisonicotinic acid** as a chemical intermediate in research and drug development.

Section 1: Safety and Handling

3-Bromoisonicotinic acid is a halogenated pyridine derivative that requires careful handling to minimize exposure and ensure laboratory safety. Adherence to the following procedures is crucial.

Hazard Identification and Personal Protective Equipment (PPE)

3-Bromoisonicotinic acid is classified as an irritant. It may cause skin, eye, and respiratory irritation. All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood[1][2].

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type	Specific Equipment	Standard	Purpose & Guidelines
Eye/Face Protection	Chemical safety goggles with side shields or a face shield.	OSHA 29 CFR 1910.133 or EU EN166	To protect against splashes and dust.
Hand Protection	Chemical-resistant gloves (e.g., Nitrile rubber).	EN 374	Inspect gloves before use. Use proper glove removal technique to avoid skin contact.
Body Protection	Laboratory coat or chemical-resistant apron.	N/A	To prevent skin contact. Contaminated clothing should be removed immediately and washed before reuse.
Respiratory Protection	NIOSH/MSHA or European Standard EN 149 approved respirator.	N/A	Required if dust is generated and ventilation is inadequate.

Engineering Controls

Control	Specification	Purpose
Ventilation	Work should be conducted in a chemical fume hood.	To minimize inhalation of dust and fumes.
Safety Equipment	An eyewash station and safety shower must be readily accessible.	For immediate response to accidental exposure.

Section 2: Storage and Disposal

Proper storage and disposal are essential to maintain the integrity of **3-Bromoisonicotinic acid** and to comply with safety regulations.

Storage Procedures

Condition	Requirement	Rationale
Container	Store in a tightly closed, original container.	To prevent contamination and exposure to moisture.
Environment	Keep in a dry, cool, and well-ventilated place.	To maintain chemical stability.
Incompatibilities	Store away from strong oxidizing agents, strong acids, and strong bases.	To prevent hazardous chemical reactions.

Disposal Procedures

All waste material should be disposed of in accordance with local, state, and federal regulations. Dispose of contents and container to an approved waste disposal plant. Do not allow the chemical to enter drains.

Section 3: Physicochemical and Spectroscopic Data

Understanding the properties of **3-Bromoisonicotinic acid** is critical for its use in experimental settings.

Table 2: Physicochemical Properties of **3-Bromoisonicotinic Acid**

Property	Value	Reference
CAS Number	13959-02-9	[3]
Molecular Formula	C ₆ H ₄ BrNO ₂	[4]
Molecular Weight	202.01 g/mol	[4]
Appearance	White to off-white crystalline powder	[3]
Melting Point	230-235 °C (decomposes)	[3]
Solubility	Soluble in DMSO and methanol.	

Table 3: Spectroscopic Data for **3-Bromoisonicotinic Acid**

Technique	Data
¹ H NMR (DMSO-d ₆ , 400 MHz)	δ 13.95 (s, 1H), 8.85 (s, 1H), 8.69 (d, J=4.9 Hz, 1H), 7.85 (d, J=4.9 Hz, 1H)
¹³ C NMR (DMSO-d ₆ , 101 MHz)	δ 165.4, 153.2, 149.1, 141.2, 127.9, 122.3

Section 4: Experimental Protocols

3-Bromoisonicotinic acid is a valuable intermediate in organic synthesis, particularly for creating more complex molecules for biological screening.[3] The following protocols are representative of its use.

Protocol for Amide Coupling Reaction

This protocol details a standard procedure for the synthesis of an amide derivative from **3-Bromoisonicotinic acid**, a common step in creating compound libraries for drug discovery.

Materials:

- **3-Bromoisonicotinic acid**

- Amine of interest
- (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
- N,N-Diisopropylethylamine (DIPEA)
- Dimethylformamide (DMF), anhydrous
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Round-bottom flask, magnetic stirrer, nitrogen inlet, syringes, and standard glassware.

Procedure:

- In a dry round-bottom flask under a nitrogen atmosphere, dissolve **3-Bromoisonicotinic acid** (1.0 eq) in anhydrous DMF.
- Add the amine of interest (1.1 eq), followed by DIPEA (3.0 eq).
- Stir the mixture at room temperature for 10 minutes.
- Add PyBOP (1.2 eq) portion-wise to the reaction mixture.
- Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to yield the desired amide.



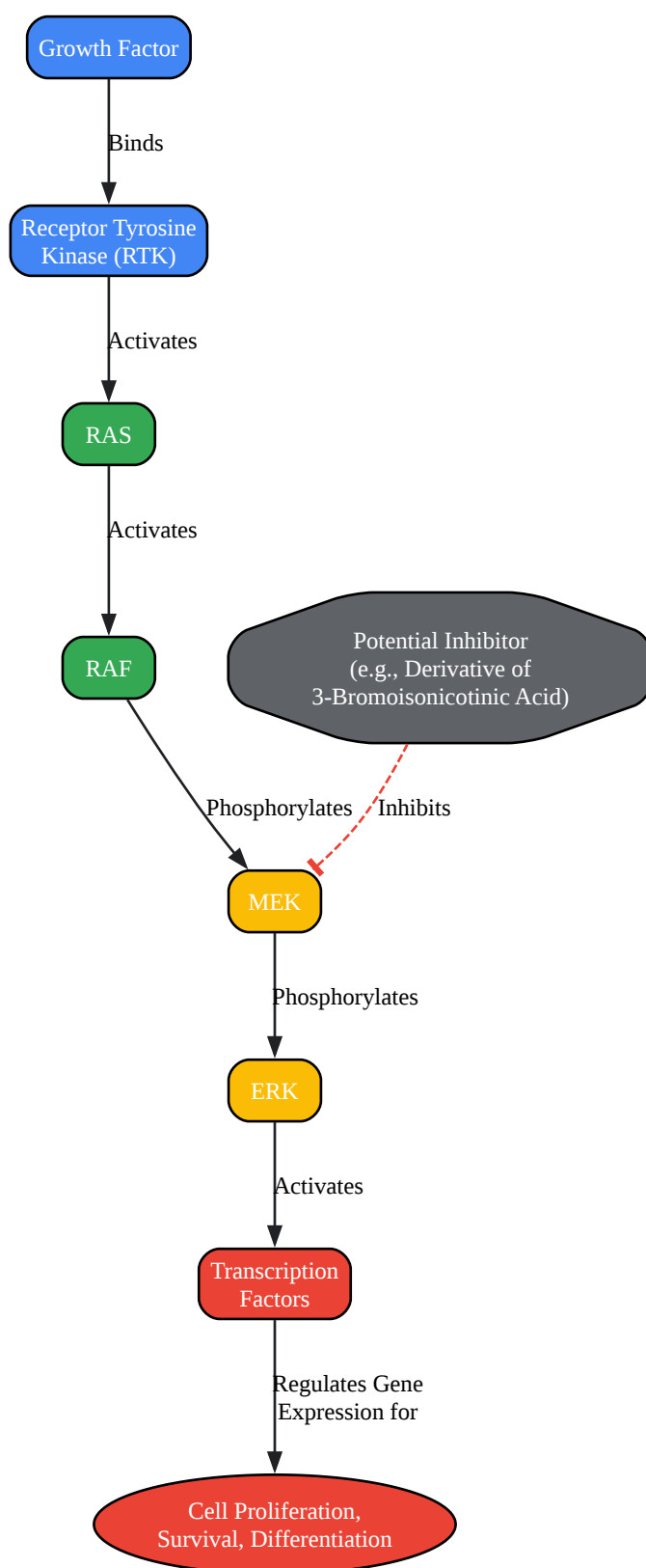
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Workflow for Amide Coupling

Hypothetical Application in a Drug Discovery Context

While **3-Bromoisonicotinic acid** itself is not known to be a direct modulator of specific signaling pathways, its derivatives can be synthesized and screened for such activity. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in many cancers. Small molecule inhibitors targeting kinases within this pathway, such as MEK and ERK, are of significant therapeutic interest.

Derivatives of **3-Bromoisonicotinic acid**, synthesized via protocols like the one described above, could be evaluated as potential inhibitors of the MAPK pathway.



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Hypothetical Inhibition of MAPK Pathway

Protocol: In Vitro Kinase Assay

This protocol provides a general framework for screening synthesized derivatives of **3-Bromoisonicotinic acid** for inhibitory activity against a kinase like MEK1.

Materials:

- Synthesized **3-Bromoisonicotinic acid** derivative
- Recombinant active MEK1 kinase
- Kinase substrate (e.g., inactive ERK2)
- ATP (Adenosine triphosphate)
- Kinase assay buffer
- Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
- 384-well assay plates
- Plate reader

Procedure:

- Prepare serial dilutions of the test compound (**3-Bromoisonicotinic acid** derivative) in DMSO.
- Add a small volume of the diluted compound to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
- Add the MEK1 enzyme and its substrate (inactive ERK2) in the appropriate kinase assay buffer to the wells.
- Incubate for a short period at room temperature to allow for compound-enzyme interaction.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction at 30°C for 1 hour.

- Stop the reaction and detect the amount of ADP produced using a commercial detection reagent according to the manufacturer's instructions.
- Measure the luminescence signal using a plate reader.
- Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a comprehensive safety evaluation. All procedures should be conducted by trained personnel in a suitably equipped laboratory.

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